Stereochemistry-Dependent Clot Lysis Inhibitory Potency: (2S,4S) vs (2R,4R) Enantiomer Comparison in 2,4-Disubstituted Piperidines
In a head-to-head stereoisomeric evaluation of four benzyl-substituted 2,4-disubstituted piperidine isoxazolone derivatives sharing the same core scaffold, the (2S,4S)-configured compound 15 exhibited a clot lysis IC₅₀ of 2.9 μM in buffer and 0.58 μM in human plasma, representing approximately 58-fold greater potency than its (2R,4R) enantiomer (compound 16: clot lysis IC₅₀ 169 μM in buffer, plasma not measurable due to insufficient activity) [1]. The (S)-configuration at the 4-position was identified as critical for potency, while the 2-position tolerated both configurations [1]. The (2S,4S) isomer also exhibited no detectable off-target GABAₐ receptor activity at concentrations up to 2000 μM, a selectivity profile shared with the (2R,4R) enantiomer (>2000 μM) but contrasting sharply with the (2S,4R) isomer (GABAₐ IC₅₀ = 1350 μM) [1].
| Evidence Dimension | Clot lysis inhibitory potency (IC₅₀) and GABAₐ off-target selectivity |
|---|---|
| Target Compound Data | (2S,4S) compound 15: clot lysis IC₅₀ = 2.9 μM (buffer) / 0.58 μM (plasma); GABAₐ IC₅₀ > 2000 μM |
| Comparator Or Baseline | (2R,4R) compound 16: clot lysis IC₅₀ = 169 μM (buffer) / not measurable (plasma); GABAₐ IC₅₀ > 2000 μM; (2S,4R) compound 14: clot lysis IC₅₀ = 150 μM (buffer); GABAₐ IC₅₀ = 1350 μM |
| Quantified Difference | (2S,4S) is ~58-fold more potent than (2R,4R) enantiomer in buffer clot lysis; (2S,4S) maintains >2000 μM GABAₐ selectivity vs 1350 μM for (2S,4R) |
| Conditions | Human plasma clot lysis assay (t-PA-induced); human recombinant GABAₐ α₁β₂γ₂ receptor binding assay (top concentration 2000 μM); Caco-2 permeability assay at pH 7.4, apical-to-basolateral direction; values are means of three independent experiments [1] |
Why This Matters
The ~58-fold potency gap between the (2S,4S) and (2R,4R) enantiomers demonstrates that procurement of the correct enantiomer is essential for biological activity in fibrinolysis-targeting programs; inadvertent use of the wrong enantiomer can result in near-complete loss of target engagement.
- [1] Cheng, L., et al. Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction. ACS Med. Chem. Lett. 2014, 5 (5), 538–543. Table 2; text discussion at stereoisomeric evaluation section. View Source
